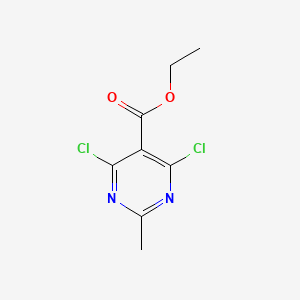

Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate

Description

Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate is a halogenated pyrimidine derivative featuring a dichloro-substituted pyrimidine ring with a methyl group at position 2 and an ethyl carboxylate ester at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their role in nucleic acid biosynthesis and pharmacological applications, including anticancer, antiviral, and antimicrobial activities.

Properties

Molecular Formula |

C8H8Cl2N2O2 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-3-14-8(13)5-6(9)11-4(2)12-7(5)10/h3H2,1-2H3 |

InChI Key |

ZEKCAYOAUKUBFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1Cl)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloro-2-methylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or ethanol.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Major Products Formed

Substitution Products: Amino or thiol derivatives of the original compound.

Oxidation Products: Oxides or hydroxyl derivatives.

Reduction Products: Amines or alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate activity against various pathogens such as Staphylococcus aureus and Enterococcus faecalis. For instance, certain analogs have reported minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against these bacteria, indicating strong potential as an antimicrobial agent .

2. Cancer Treatment

Research indicates that pyrimidine derivatives, including this compound, are promising candidates for cancer therapy. These compounds have been evaluated for their ability to inhibit enzymes critical for tumor growth and metastasis. Notably, they have shown effectiveness in inhibiting the epidermal growth factor receptor (EGFR), which plays a crucial role in various cancers .

3. Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects by interacting with cyclooxygenases (COX), particularly COX-2. Modifications to the pyrimidine structure can enhance its selectivity and efficacy against inflammatory pathways, making it a candidate for developing anti-inflammatory medications .

Agrochemical Applications

1. Herbicides

This compound has been explored for its herbicidal properties. Its structural characteristics allow it to inhibit specific plant enzymes involved in growth regulation. This makes it a candidate for developing new herbicides targeting resistant weed species .

2. Pesticides

The compound's biological activity extends to pest control applications. It has been studied for use in developing novel pesticides that are effective against a range of agricultural pests while minimizing environmental impact .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound significantly inhibited the growth of Escherichia coli and Candida albicans, with MIC values comparable to established antimicrobial agents .

Anti-inflammatory Mechanism Investigation

In vitro assays were conducted to assess the anti-inflammatory effects of the compound by measuring prostaglandin E2 (PGE2) production inhibition. The results showed that this compound reduced PGE2 levels significantly, suggesting its potential as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with nucleic acids, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with DNA or RNA, affecting their replication or transcription processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and functional groups, affecting their physical properties and reactivity:

Notes:

- Chlorine substituents (e.g., 4,6-dichloro) increase electrophilicity and intermolecular halogen bonding, critical for crystal packing .

- Methyl groups (e.g., 4,6-dimethyl) reduce polarity, improving lipid solubility but decreasing reactivity .

- Amino or aryl substituents (e.g., 2-amino-4,6-diphenyl) enhance hydrogen bonding and π-π stacking, influencing pharmacokinetics .

Electronic and Crystallographic Insights

- Electron Density Analysis : Ethyl 4,6-dimethyl-2-thioxo analogs show bond critical points (BCPs) with Laplacian values indicating covalent bonding, while Cl-substituted derivatives exhibit stronger electrostatic interactions .

- Crystal Packing : Dichloro derivatives (e.g., 4,6-dichloro-5-methoxypyrimidine) form 3D frameworks via Cl···N interactions (3.09–3.10 Å), enhancing thermal stability .

Biological Activity

Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H8Cl2N2O2. The structural features that contribute to its biological activity include:

- Pyrimidine Ring : A six-membered aromatic ring with nitrogen atoms that is known for its role in various biological processes.

- Chloro Substituents : The presence of chlorine atoms at the 4 and 6 positions enhances the compound's reactivity and biological interactions.

- Carboxylate Group : This functional group is crucial for interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:

The compound exhibited a favorable selectivity index, showing more pronounced effects on cancer cells compared to non-cancerous cells, indicating its potential as a targeted therapy.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Cell Proliferation : The compound was shown to inhibit cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells.

- Targeting EGFR Pathway : It has been reported to inhibit the phosphorylation of epidermal growth factor receptor (EGFR), a common target in cancer therapy, thereby disrupting downstream signaling pathways involved in cell survival and proliferation .

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity. A study indicated that similar pyrimidine derivatives exhibited potent antiviral effects against influenza viruses with a significant reduction in viral load in infected models . This suggests potential applications in treating viral infections.

Safety and Toxicology

A subacute toxicity study conducted on healthy mice revealed that oral administration of the compound at high doses (40 mg/kg) did not result in significant adverse effects. The safety profile indicates a promising therapeutic window for further development .

Case Studies and Research Findings

Several research groups have synthesized various derivatives of pyrimidines to explore their biological activities further. For instance:

- Synthesis and Evaluation : A series of pyrimidine derivatives were synthesized and evaluated for their anticancer activities against multiple cell lines. Some derivatives showed enhanced potency compared to this compound, suggesting avenues for structural optimization .

- Combination Therapies : Combining this compound with other therapeutic agents has been explored to enhance efficacy against resistant cancer types and improve overall therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.